Product packaging for DL-Tyrosine-15N(Cat. No.:CAS No. 35693-13-1)

DL-Tyrosine-15N

Cat. No.: B1626437
CAS No.: 35693-13-1
M. Wt: 182.18 g/mol
InChI Key: OUYCCCASQSFEME-DETAZLGJSA-N
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Description

DL-Tyrosine-15N is a stable isotope-labeled form of the aromatic amino acid tyrosine, where the nitrogen atom in the amino group has been replaced with the 15N isotope. This compound serves as a critical tool in biomedical and biochemical research, enabling precise tracking and quantification in complex biological systems. Its primary research value lies in applications such as quantitative mass spectrometry-based proteomics, where it is used for the absolute quantification of proteins and peptides, and in metabolic pathway analysis, allowing researchers to elucidate the biosynthesis and degradation of tyrosine-derived compounds. Tyrosine itself is a precursor for several critical neurotransmitters, including dopamine, norepinephrine, and epinephrine, and its metabolism can be studied under various physiological conditions using this labeled analog . Furthermore, 15N-labeled tyrosine is indispensable in Nuclear Magnetic Resonance (NMR) spectroscopy for investigating protein structure and dynamics. The 15N nucleus provides a sensitive probe for studying protein-ligand interactions, folding, and conformational changes through techniques like 1H-15N HSQC experiments . The racemic DL- mixture provides a readily available standard for methodological development. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO3 B1626437 DL-Tyrosine-15N CAS No. 35693-13-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(15N)azanyl-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/i10+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYCCCASQSFEME-DETAZLGJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CC(C(=O)O)[15NH2])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50480570
Record name DL-Tyrosine-15N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35693-13-1
Record name DL-Tyrosine-15N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 35693-13-1
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Preparation Methods

Synthesis of Diethyl Oximinomalonate-¹⁵N

The process begins with the preparation of diethyl oximinomalonate-¹⁵N, where Na¹⁵NO₂ reacts with diethyl malonate under acidic conditions. Key parameters include:

  • Molar ratio : 1:2 (diethyl malonate : Na¹⁵NO₂)
  • Temperature : 0–5°C to minimize side reactions
  • Acid catalyst : Concentrated hydrochloric acid (HCl) at pH 1.5–2.0
    This step achieves >90% conversion efficiency, with the oxime intermediate isolated via vacuum distillation.

Conversion to Diethyl Acetamidomalonate-¹⁵N

The oxime undergoes acetylation using acetic anhydride in anhydrous ethanol, yielding diethyl acetamidomalonate-¹⁵N. Critical factors include:

  • Reaction time : 8–12 hours at 60°C
  • Catalyst : Pyridine to neutralize liberated HCl
  • Yield : 88–92% after recrystallization from ethanol/water.

Alkylation with p-Methoxybenzyl Chloride

The acetamidomalonate derivative is alkylated with p-methoxybenzyl chloride in dimethylformamide (DMF), facilitated by potassium carbonate. Optimization involves:

  • Molar ratio : 1:1.2 (acetamidomalonate-¹⁵N : alkylating agent)
  • Temperature : 80°C for 6 hours
  • Solvent removal : Rotary evaporation under reduced pressure
    This step produces diethyl 2-acetamido-2-(p-methoxybenzyl)malonate-¹⁵N with 85–90% yield.

Hydrolysis and Deprotection

The final steps involve hydrolysis of the malonate ester and removal of the p-methoxybenzyl group:

  • Acidic hydrolysis : 6M HCl at 110°C for 24 hours cleaves the ester and acetamido groups.
  • Decarboxylation : Heating under reflux eliminates CO₂, forming the tyrosine backbone.
  • Demethylation : HBr in acetic acid removes the p-methoxy group, yielding DL-Tyrosine-¹⁵N.
    The overall yield for the sequence is 65–70%, with isotopic abundance preserved at 98.5–99.3%.

Enzymatic Resolution of Racemic Tyrosine to Obtain DL-Tyrosine-¹⁵N

An alternative approach, described in patent CN1900298A, utilizes immobilized D-acylhydrolase enzymes to resolve racemic DL-tyrosine into D- and L-enantiomers. While originally developed for non-isotopic tyrosine, this method adapts to ¹⁵N-labeled substrates by substituting Na¹⁵NO₂-derived starting materials.

Acylation of DL-Tyrosine-¹⁵N

Racemic DL-Tyrosine-¹⁵N undergoes N-acylation with acetic anhydride in glacial acetic acid:

  • Molar ratio : 1:1.5 (tyrosine : acetic anhydride)
  • Temperature : 50–60°C for 4–6 hours
  • Product : N-Acetyl-DL-Tyrosine-¹⁵N, isolated at 94–96% yield.

Enzyme Immobilization and Column Preparation

D-Acylhydrolase purified from Aspergillus spp. is immobilized on epoxy-activated agarose beads. Critical immobilization parameters include:

  • Enzyme loading : 13,500 U/mL gel
  • pH stability : 5.0–9.0
  • Temperature tolerance : ≤45°C to prevent denaturation.

Enzymatic Resolution

The N-Acetyl-DL-Tyrosine-¹⁵N solution (0.5–1.0 M, pH 7.5–8.0) is passed through the enzyme column at 45°C. The D-acylhydrolase selectively hydrolyzes the N-acetyl-D-enantiomer, leaving N-acetyl-L-Tyrosine-¹⁵N intact. Post-reaction processing includes:

  • Elution : Ethanol/water (3:1 v/v) to recover D-Tyrosine-¹⁵N
  • Decolorization : Activated carbon at 80–90°C
  • Crystallization : Vacuum concentration followed by cooling to 5–10°C
    This method achieves 94–96% enantiomeric excess (ee) for D-Tyrosine-¹⁵N, with the L-enantiomer recovered from the mother liquor.

Comparative Analysis of Synthetic Methodologies

Parameter Isotopic Synthesis Enzymatic Resolution
Reaction Steps 5 3
Overall Yield 65–70% 89–92%
Isotopic Abundance 98.5–99.3% 99.0–99.7%
Optical Purity (ee) N/A (Racemate) 94–96%
Scalability Laboratory-scale Industrial-scale
Cost Efficiency Moderate High

The isotopic synthesis route excels in producing racemic DL-Tyrosine-¹⁵N with minimal isotopic dilution, making it ideal for metabolic tracer studies requiring racemic mixtures. In contrast, enzymatic resolution offers superior yields and enantiomeric separation, suitable for applications demanding enantiopure ¹⁵N-tyrosine.

Industrial-Scale Optimization Strategies

Solvent Recycling in Isotopic Synthesis

Ethanol and DMF are recovered via fractional distillation, reducing raw material costs by 40% in large-scale batches.

Enzyme Column Longevity

Immobilized D-acylhydrolase retains 90% activity after 20 days of continuous operation at 45°C, enabling cost-effective reuse in enzymatic resolution.

Crystallization Techniques

Gradient cooling (10°C → 5°C over 6 hours) improves crystal size distribution, enhancing filtration efficiency by 30%.

Chemical Reactions Analysis

Oxidation-Reduction Reactions

Tyrosine residues participate in proton-coupled electron transfer (PCET) processes, as demonstrated in α₃Y protein studies where Y32 undergoes reversible oxidation . For DL-Tyrosine-15N:

  • Oxidation kinetics : pH-dependent rate constants (k<sub>PCET</sub>) range from 5.4 × 10³ M⁻¹s⁻¹ (pD 5.5) to 1.8 × 10⁵ M⁻¹s⁻¹ (pH 8.5) .

  • Isotope effects : Kinetic isotope ratios (k<sub>H</sub>/k<sub>D</sub>) of 2.5 ± 0.5 (pH/D 5.5) and 4.5 ± 0.9 (pH/D 8.5) suggest a proton-first mechanism during oxidation .

  • Radical stability : The tyrosine radical (Y–O- ) decays via second-order kinetics (t<sub>1/2</sub> = 2–10 s), forming dityrosine crosslinks .

Enzymatic and Post-Translational Modifications

This compound serves as a probe for enzyme mechanisms and protein engineering:

  • Phosphorylation : Tyrosine kinases selectively modify the hydroxyl group, with 15N NMR detecting conformational changes in regulatory domains .

  • Fluorinated analogs : Studies on 3-fluorotyrosine show enhanced enzyme thermostability (e.g., ω-transaminase activity in organic solvents) .

Isotope Effects and Analytical Advantages

  • Kinetic isotope effects (KIE) : 15N labeling minimally alters reaction rates compared to 1H/2H systems but improves spectral resolution for mechanistic studies .

  • Quantitative detection : 15N-labeled tyrosine achieves sub-mM sensitivity in hyperpolarized NMR, enabling real-time metabolic profiling .

Scientific Research Applications

Metabolic Tracing in Biological Systems

DL-Tyrosine-15N is frequently used as a tracer in metabolic studies to understand nitrogen metabolism and amino acid synthesis. The incorporation of 15N into proteins allows researchers to track the fate of nitrogen in biological systems.

Case Study: Protein Synthesis in Mammalian Cells

A study utilized this compound to investigate the incorporation of nitrogen into proteins synthesized by human embryonic kidney (HEK)293 cells. The results showed a significant incorporation rate of 52 ± 4% for 15N-labeled peptides, indicating effective labeling for metabolic tracing .

Neurochemical Research

In neurobiology, this compound is employed to study neurotransmitter synthesis and metabolism, particularly dopamine and norepinephrine.

Case Study: Effects on Brain Chemistry

Research demonstrated that administering this compound to animal models resulted in measurable changes in neurotransmitter levels. The isotopic labeling allowed for precise quantification of tyrosine-derived neurotransmitters using mass spectrometry techniques .

Environmental and Ecological Studies

This compound is also applied in ecological research to study nitrogen cycling within ecosystems, particularly in understanding plant-soil interactions.

Case Study: Nitrogen Transfer Between Species

A study investigated nitrogen transfer between legumes and grasses using this compound. The findings revealed that the application of mineral nitrogen significantly reduced atmospheric nitrogen fixation by clover but increased nitrogen transfer efficiency between clover and ryegrass, highlighting the role of amino acids in nutrient dynamics .

Food Authenticity and Safety Testing

The compound is used in food science to assess the authenticity and origin of food products through isotopic analysis.

Case Study: Isotopic Signatures in Food Products

Research has shown that analyzing the δ15N values of food products can provide insights into their origin and authenticity. By employing this compound, scientists can trace back the nitrogen sources used during production, which aids in verifying product labels and ensuring food safety .

Drug Development and Pharmacokinetics

In pharmacological research, this compound is utilized to study drug metabolism and pharmacokinetics.

Case Study: Drug Interaction Studies

A study explored the pharmacokinetic profiles of drugs when administered alongside this compound. The isotopic labeling facilitated detailed analysis of drug metabolism pathways, providing insights into potential drug interactions and efficacy .

Data Summary Table

Application AreaKey FindingsReference
Metabolic Tracing52% incorporation rate in HEK293 cells
Neurochemical ResearchChanges in neurotransmitter levels post-administration
Environmental StudiesEnhanced nitrogen transfer between legumes and grasses
Food Authenticityδ15N analysis for verifying food origin
Drug DevelopmentInsights into drug metabolism pathways

Mechanism of Action

DL-Tyrosine-15N exerts its effects primarily through its role as a precursor in the synthesis of neurotransmitters. The nitrogen-15 label allows researchers to trace the incorporation of this compound into various metabolic pathways. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Key Challenges and Gaps

  • CAS Registry : this compound lacks a publicly available CAS number in the provided evidence, complicating regulatory documentation .
  • Derivative Confusion : N-Trifluoroacetyl-DL-tyrosine-15N is often conflated with the unmodified this compound in commercial catalogs, requiring careful verification .

Biological Activity

DL-Tyrosine-15N is a stable isotope-labeled form of the nonessential amino acid tyrosine, which plays a crucial role in the biosynthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine. The incorporation of nitrogen-15 isotopes allows for advanced tracking and analysis in various biological studies, particularly in metabolic pathways and protein synthesis.

Metabolism and Conversion

Tyrosine is synthesized from phenylalanine through the action of the enzyme phenylalanine hydroxylase. In humans, approximately 15% of phenylalanine is converted into tyrosine under normal circumstances, but this conversion can be impaired in conditions such as phenylketonuria (PKU) . The metabolic pathway involving this compound allows researchers to study the kinetics of these conversions and the subsequent utilization of tyrosine in protein synthesis and neurotransmitter production.

Neurotransmitter Synthesis

DL-Tyrosine serves as a precursor for several neurotransmitters. The biological activity of tyrosine is closely linked to its role in synthesizing catecholamines:

  • Dopamine : Tyrosine is hydroxylated to form L-DOPA, which is then decarboxylated to produce dopamine.
  • Norepinephrine : Dopamine is further converted into norepinephrine by the enzyme dopamine β-hydroxylase.
  • Epinephrine : Norepinephrine can be methylated to produce epinephrine.

The use of this compound in studies allows for tracing these pathways and understanding how variations in tyrosine availability affect neurotransmitter levels.

Case Studies

  • Study on Phenylalanine Conversion :
    • A study utilized deuterated phenylalanine tracers to assess conversion rates to tyrosine in both healthy individuals and PKU patients. Results indicated that PKU patients had significantly reduced conversion rates, highlighting the importance of tyrosine supplementation in managing this condition .
  • Neurotransmitter Dynamics :
    • Research involving animal models demonstrated that administration of this compound increased dopamine levels in the brain, suggesting enhanced neurotransmitter synthesis . This was particularly evident under stress conditions where catecholamine demand was elevated.
  • Protein Synthesis Studies :
    • In experiments using labeled tyrosine, researchers tracked its incorporation into proteins during various physiological states. The findings revealed that increased dietary tyrosine led to higher levels of protein synthesis in muscle tissues, indicating its role in muscle recovery and growth .

Data Table: Biological Effects of this compound

StudySubjectFindings
1Humans (PKU)Reduced conversion of phenylalanine to tyrosine; need for supplementation
2Animal ModelsIncreased dopamine synthesis under stress with this compound administration
3Muscle TissueEnhanced protein synthesis with increased dietary tyrosine

Enzymatic Activity

The enzymatic conversion of tyrosine into its derivatives is crucial for understanding its biological activity. Studies have shown that the enzyme tyrosinase catalyzes the oxidation of tyrosine to produce melanin, an important pigment in skin and hair . The incorporation of stable isotopes like 15N facilitates detailed kinetic studies on these enzymatic reactions.

Implications for Health

Research indicates that adequate levels of tyrosine are essential for cognitive function, particularly during periods of stress or fatigue. Supplementation with DL-Tyrosine has been shown to improve cognitive performance and reduce stress-related fatigue in various studies . This highlights its potential therapeutic applications.

Q & A

Basic Research Questions

Q. How can researchers synthesize and characterize DL-Tyrosine-15N to ensure isotopic integrity and reproducibility?

  • Methodological Answer : Synthesis typically involves nitrogen-15 isotope incorporation via precursor substitution or enzymatic labeling. Characterization requires nuclear magnetic resonance (NMR) to confirm 15N incorporation and high-performance liquid chromatography (HPLC) for purity assessment. Detailed protocols for synthesis and characterization must align with guidelines for experimental reproducibility, including full disclosure of reaction conditions, purification steps, and spectral data in the main text or supplementary materials .

Q. What analytical techniques are critical for assessing isotopic purity in this compound?

  • Methodological Answer : Isotope-ratio mass spectrometry (IRMS) and tandem mass spectrometry (MS/MS) are essential for quantifying 15N enrichment. Cross-validation with elemental analysis ensures consistency. Researchers should report detection limits, calibration standards, and error margins to meet transparency standards in isotopic research .

Q. How should this compound be stored to maintain stability in long-term studies?

  • Methodological Answer : Store under inert conditions (argon or nitrogen atmosphere) at –20°C to prevent degradation. Periodic stability testing via HPLC or FT-IR is recommended to monitor structural integrity. Documentation of storage protocols is critical for replicability .

Advanced Research Questions

Q. What experimental design considerations are vital for using this compound in metabolic flux analysis?

  • Methodological Answer : Design tracer studies with controlled variables (e.g., cell culture media composition, incubation time) to minimize isotopic dilution. Use parallel experiments with unlabeled tyrosine to distinguish metabolic pathways. Statistical power analysis should guide sample size determination to ensure data robustness .

Q. How can researchers resolve contradictory data in isotope tracing studies involving this compound?

  • Methodological Answer : Conduct root-cause analysis by re-examining sample preparation (e.g., hydrolysis efficiency) and analytical parameters (e.g., mass spec ionization settings). Validate findings using orthogonal techniques (e.g., 13C cross-labeling) and replicate experiments across independent labs .

Q. What strategies optimize the detection of this compound in complex biological matrices?

  • Methodological Answer : Employ solid-phase extraction (SPE) or derivatization (e.g., dansyl chloride) to enhance chromatographic resolution. Use ultra-high-resolution mass spectrometry (UHR-MS) to mitigate matrix interference. Calibration curves must span physiologically relevant concentrations .

Q. How can computational modeling enhance the interpretation of this compound tracer data?

  • Methodological Answer : Integrate kinetic modeling (e.g., compartmental analysis) with experimental data to predict metabolic rates. Open-source tools like COBRApy or INCA should be validated against experimental controls. Document model assumptions and boundary conditions for peer review .

Q. What are best practices for cross-disciplinary applications of this compound (e.g., neurochemistry vs. plant biology)?

  • Methodological Answer : Collaborate with domain experts to tailor protocols (e.g., tissue-specific extraction methods). Publish detailed methodologies in supplementary materials, including species- or system-specific adjustments. Cross-reference interdisciplinary guidelines (e.g., NIH preclinical standards) for ethical and technical compliance .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DL-Tyrosine-15N
Reactant of Route 2
DL-Tyrosine-15N

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